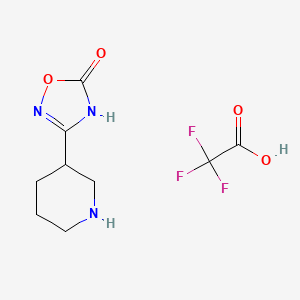

3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid is a compound that combines a piperidine ring with an oxadiazole ring, stabilized by trifluoroacetic acid

Mechanism of Action

Target of Action

The compound contains a piperidine and an oxadiazole ring. Piperidine derivatives are known to interact with a variety of targets, including G-protein coupled receptors, ion channels, and enzymes . Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This is followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It may be explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties.

Piperidine Derivatives: These compounds share the piperidine ring and may have similar biological activities.

Uniqueness

3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one is unique due to the combination of the piperidine and oxadiazole rings, which may confer distinct chemical and biological properties not found in other compounds with only one of these rings.

Biological Activity

The compound 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one; 2,2,2-trifluoroacetic acid is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Where x, y, z, and a correspond to the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. The presence of the oxadiazole ring is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

- A study demonstrated that derivatives of oxadiazole showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds with piperidine moieties were particularly effective against Staphylococcus aureus and Escherichia coli .

- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented:

- A patent describes various 1,2,4-oxadiazol-5-one derivatives that display selective cytotoxicity against cancer cell lines. The introduction of trifluoroacetic acid enhances the solubility and bioavailability of these compounds .

- In vitro studies have shown that specific derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds from the oxadiazole family have also been investigated for their anti-inflammatory properties:

- Research highlighted that certain oxadiazole derivatives could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Synthesis Methods

The synthesis of 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one; 2,2,2-trifluoroacetic acid typically involves:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Piperidine Substitution : The introduction of a piperidine group is often done via nucleophilic substitution or coupling reactions.

- Trifluoroacetic Acid Addition : This step usually enhances the compound's solubility and pharmacokinetic properties.

Case Study 1: Antibacterial Activity Evaluation

A study conducted by Dhumal et al. (2016) evaluated the antibacterial efficacy of several oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated significant inhibition in both active and dormant states .

Case Study 2: Anticancer Screening

In a recent screening for anticancer agents, a series of oxadiazole derivatives were tested against various cancer cell lines. Compounds with a piperidine substituent exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

Summary Table: Biological Activities

Properties

IUPAC Name |

3-piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYIJPMZAXNSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.